![molecular formula C20H16ClN5OS B2595416 2-[1-(3-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(2-甲苯基)乙酰胺 CAS No. 893917-71-0](/img/structure/B2595416.png)

2-[1-(3-氯苯基)吡唑并[3,4-d]嘧啶-4-基]硫代-N-(2-甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

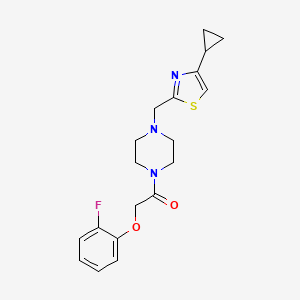

“2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds . They are known to exhibit promising pharmacological properties including antiviral, antimicrobial, antitumor activities, and more .

Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocyclic ring systems . They are considered as bioisosteres of natural purine . The molecular structure of “2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide” specifically is not detailed in the retrieved papers.

科学研究应用

Anti-Inflammatory Activity

Compounds with the pyrazolo[3,4-d]pyrimidin-4-one structure have been studied for their anti-inflammatory properties. In particular, derivatives such as 11e and 11f have shown activity comparable to indomethacin, a nonsteroidal anti-inflammatory drug, with minimal ulcerogenic effects . This suggests potential applications in developing new anti-inflammatory medications with reduced side effects.

Anticancer Activity

The pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been investigated for their anticancer properties. Some synthesized compounds demonstrated good to moderate activity against renal cancer cell lines . Additionally, CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine scaffolds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 .

Antibacterial Properties

Research has indicated that pyrazolo[3,4-d]pyrimidines possess antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . This opens up possibilities for the compound to be used in the development of new antibacterial agents.

Enzymatic Inhibition

The compound’s derivatives have been identified as potent inhibitors of CDK2/cyclin A2, an enzyme involved in cell cycle regulation . This enzymatic inhibition is crucial for cancer treatment as it targets tumor cells selectively.

Molecular Docking and ADMET Studies

Molecular docking simulations have confirmed that pyrazolo[3,4-d]pyrimidine derivatives fit well into the CDK2 active site, essential for their inhibitory activity. In silico ADMET studies have also shown suitable pharmacokinetic properties, predicting the structure requirement for observed antitumor activity .

Fluorescent Probes for Biomedical Applications

Fluorescent probes based on pyrazolo[3,4-d]pyrimidine derivatives can be used for the rapid detection of chemical substances and the study of physiological and pathological processes at the cellular level . These probes are valuable tools in research and industrial fields for disease diagnosis and theranostics.

属性

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS/c1-13-5-2-3-8-17(13)25-18(27)11-28-20-16-10-24-26(19(16)22-12-23-20)15-7-4-6-14(21)9-15/h2-10,12H,11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBXATCDVKIFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2595334.png)

![N-(3-(dimethylamino)propyl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595338.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2595340.png)

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2595341.png)

![3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid](/img/structure/B2595343.png)

![4-oxo-2-phenyl-4,5,6,7-tetrahydro-2H-benzo[d][1,2,3]triazole 1-oxide](/img/structure/B2595347.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2595348.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2595349.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2595352.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide](/img/structure/B2595355.png)

![2-[1-(3-Phenylpropyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2595356.png)